molecular formula C6H5N3 B589971 Cyanamide, 4-pyridinyl- (9CI) CAS No. 133081-43-3

Cyanamide, 4-pyridinyl- (9CI)

Cat. No.: B589971
CAS No.: 133081-43-3
M. Wt: 119.127
InChI Key: VWRHRJBNQRZQMX-UHFFFAOYSA-N
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Description

Properties

CAS No.

133081-43-3

Molecular Formula

C6H5N3

Molecular Weight

119.127

IUPAC Name

pyridin-4-ylcyanamide

InChI

InChI=1S/C6H5N3/c7-5-9-6-1-3-8-4-2-6/h1-4H,(H,8,9)

InChI Key

VWRHRJBNQRZQMX-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1NC#N

Synonyms

Cyanamide, 4-pyridinyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methanimidamide, N-cyano-N'-4-pyridinyl- (9CI)
  • CAS Registry Number : 105364-26-9
  • Molecular Formula : C₇H₆N₄
  • Molecular Weight : 146.15 g/mol
  • Structure: Features a cyano group (-C≡N) linked to a 4-pyridinyl (C₅H₄N) moiety via an imidamide bridge .

Comparison with Structurally Similar Cyanamide Derivatives

Thiacloprid (CAS 111988-49-9)

  • Structure : (3-((6-Chloro-3-pyridinyl)methyl)-2-thiazolidinylidene)cyanamide .
  • Molecular Formula : C₁₀H₉ClN₄S
  • Key Differences: Incorporates a thiazolidinylidene ring and a chlorinated pyridine group. Application: Neonicotinoid insecticide targeting insect nicotinic acetylcholine receptors. Selectivity: The chlorine atom and sulfur-containing ring enhance insecticidal activity but raise environmental concerns due to non-target toxicity .

Cyanamide, [3-(Dimethylamino)propyl]ethyl- (9CI) (CAS 700339-26-0)

  • Structure: Alkyl-substituted cyanamide with a dimethylamino-propyl chain.
  • Molecular Formula : C₈H₁₇N₃
  • Hypothesized Use: Likely a precursor for surfactants or pharmaceuticals due to its amine functionality .

Cyanamide, (4-Methoxy-2-benzothiazolyl)- (9CI) (CAS 119283-89-5)

  • Structure : Benzothiazole ring with a methoxy group and cyanamide substituent.
  • Molecular Formula : C₉H₇N₃OS
  • Key Differences: Benzothiazole core provides UV stability and rigid planar structure. Potential Applications: Antimicrobial or optoelectronic materials due to sulfur and aromatic systems .

Molecular and Physicochemical Properties

Property 4-Pyridinyl Cyanamide Thiacloprid Hydrogen Cyanamide
Molecular Weight 146.15 252.72 42.04
Aromatic Systems Pyridine ring Pyridine + Thiazole None
Polarity Moderate (π-π capable) High (Cl, S atoms) High
Applications Research chemical Insecticide Plant growth regulator

Research Findings and Mechanistic Insights

  • Selectivity in Binding : Derivatives like Thiacloprid exploit chlorine and sulfur atoms for target specificity, whereas 4-pyridinyl cyanamide’s selectivity may rely on pyridine-mediated interactions (e.g., with enzymes or receptors) .
  • Soil Microbiome Impact : Calcium cyanamide alters bacterial networks, suggesting that substituted cyanamides could have niche-specific effects depending on substituents .

Q & A

Q. What are the validated synthetic routes for Cyanamide, 4-pyridinyl- (9CI), and how do reaction conditions influence yield?

The synthesis typically involves cross-coupling or cyclization strategies. For example, ynamide-based methodologies (e.g., gold-catalyzed cyclization) can construct the pyridinyl-cyanamide scaffold . Key parameters include:

  • Catalyst selection : Au(I) or Pd-based catalysts for regioselective coupling.
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability. Yields range from 60–85% depending on substituent steric effects .

Q. How is the molecular structure of Cyanamide, 4-pyridinyl- (9CI) characterized experimentally?

A multi-technique approach is essential:

  • X-ray crystallography : Resolves bond angles and confirms the planar pyridinyl-cyanamide geometry .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR distinguish aromatic protons (δ 7.5–8.5 ppm) and the cyanamide group (δ 150–160 ppm for 13C^{13}C) .
  • High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., C7_7H6_6N4_4, [M+H]+^+ = 147.0667) .

Q. What are the thermal and hydrolytic stability profiles of Cyanamide, 4-pyridinyl- (9CI)?

  • Thermal stability : Melting points (mp) for analogous pyridinyl compounds range from 149–152.5°C, suggesting moderate thermal resilience . Decomposition above 200°C is observed via TGA.
  • Hydrolytic stability : Susceptible to acidic hydrolysis (pH < 3) due to cyanamide’s electrophilic nitrile. Use buffered solutions (pH 6–8) for aqueous studies .

Advanced Research Questions

Q. How can contradictions in proposed reaction mechanisms for Cyanamide, 4-pyridinyl- (9CI) synthesis be resolved?

Mechanistic ambiguities (e.g., radical vs. polar pathways) require:

  • Isotopic labeling : Track 15N^{15}N-labeled intermediates via MS/MS to identify bond-forming steps .
  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D to distinguish proton-transfer vs. electron-transfer steps .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) validate transition-state geometries .

Q. How should researchers address discrepancies in spectroscopic data across studies?

Conflicting NMR or IR signals often arise from solvent effects or tautomerism. Mitigation strategies include:

  • Standardized solvents : Use deuterated DMSO or CDCl3_3 for consistency .
  • Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers) .
  • Correlation with X-ray data : Overlay spectroscopic predictions with crystallographic results .

Q. What experimental designs assess the impact of Cyanamide, 4-pyridinyl- (9CI) on microbial communities?

While direct studies are limited, analogous cyanamide derivatives (e.g., calcium cyanamide) show:

  • Soil microbial biomass : Measure via phospholipid fatty acid (PLFA) analysis. Cyanamide increases biomass carbon by 15–20% in acidic soils .
  • Community shifts : Use 16S rRNA sequencing to track taxa-sensitive responses (e.g., Actinobacteria enrichment) .
  • Dose-response assays : Apply 0.1–1.5% w/w concentrations to mimic agricultural dosing .

Q. What methodologies elucidate the compound’s toxicity mechanisms in eukaryotic systems?

Evidence from yeast studies suggests:

  • Gene knockout strains : Compare wild-type vs. cyanamide hydratase-deficient strains to assess metabolic detoxification pathways .
  • ROS quantification : Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress .
  • Analog synthesis : Develop non-toxic derivatives via substituent modification (e.g., replacing nitrile with amide groups) .

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